molecular formula C20H26Cl3FN2O2 B2775474 1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052418-75-3

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2775474
CAS No.: 1052418-75-3
M. Wt: 451.79
InChI Key: YWJBYCOUYRASKG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H26Cl3FN2O2 and its molecular weight is 451.79. The purity is usually 95%.
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Biological Activity

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a chloro-substituted phenoxy group and a piperazine moiety, which are often associated with various biological activities, particularly in pharmacology. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C18H22ClF2N2O3
Molecular Weight 376.83 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is believed to act as a selective antagonist for certain neurotransmitter receptors, which can modulate various physiological responses.

Pharmacodynamics

The pharmacodynamic profile includes:

  • Receptor Binding : The compound may exhibit high affinity for serotonin (5-HT) receptors and dopamine receptors, which are critical in mood regulation and psychotropic effects.
  • Signal Transduction : It likely influences intracellular signaling pathways associated with these receptors, potentially leading to altered neurotransmitter release.

Biological Activities

This compound has been studied for various biological activities:

Antidepressant Effects

Research indicates that compounds with similar structures show efficacy in treating depression. In preclinical models, this compound demonstrated significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

Anticancer Activity

Studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound may have antimicrobial activity against certain bacterial strains. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .
  • Anticancer Potential : A series of piperazine analogs were evaluated for their anticancer properties, revealing that modifications to the piperazine ring enhanced cytotoxicity against various tumor cell lines .
  • Antimicrobial Evaluation : Compounds similar to the target compound were tested for antimicrobial efficacy using disk diffusion methods, showing promising results against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O2.2ClH/c1-15-12-16(21)2-7-20(15)26-14-19(25)13-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18;;/h2-7,12,19,25H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJBYCOUYRASKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.